SAR113945 -

SAR113945

Catalog Number: EVT-281817
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SAR113945 is an IκB kinase inhibitor, which may be a potential treatment of osteoarthritis.
Source and Classification

SAR113945 is synthesized through chemical processes designed to inhibit specific kinases involved in inflammatory responses. It falls under the category of small molecule inhibitors, which are increasingly being utilized in therapeutic applications for various inflammatory conditions, including osteoarthritis. The development of SAR113945 has been supported by extensive profiling against various kinases, enzymes, and ion channels to ensure specificity and efficacy .

Synthesis Analysis

Methods and Technical Details

The synthesis of SAR113945 involves multi-step chemical reactions that focus on creating a compound capable of selectively inhibiting the IκB kinase complex. While specific synthetic routes are proprietary, general methods for synthesizing similar inhibitors often include:

  • Building Blocks: Utilizing various organic compounds as starting materials.
  • Reactions: Employing reactions such as coupling reactions, cyclizations, and functional group modifications to construct the final product.
  • Purification: Techniques such as chromatography are typically used to purify the synthesized compound to achieve the required purity for biological testing.

These methods are critical for ensuring that SAR113945 maintains its potency and selectivity against its target kinases .

Molecular Structure Analysis

Structure and Data

  • Functional Groups: Designed to enhance binding affinity and specificity.
  • Three-Dimensional Conformation: Critical for interacting with the kinase domain.

Detailed structural data can be inferred from studies on related IκB kinase inhibitors, which often feature specific motifs that facilitate binding to the ATP-binding pocket of kinases .

Chemical Reactions Analysis

Reactions and Technical Details

SAR113945 undergoes several chemical reactions during its interaction with biological targets:

  • Inhibition Mechanism: The compound inhibits IκB kinase by competing with ATP for binding at the active site, preventing phosphorylation of substrates like IκB proteins.
  • Cellular Assays: In vitro studies have demonstrated that SAR113945 effectively reduces levels of pro-inflammatory cytokines such as interleukin 1β and tumor necrosis factor α, indicating its potential efficacy in reducing inflammation .

The kinetics of these reactions are essential for understanding the therapeutic window and dosing regimens necessary for effective treatment.

Mechanism of Action

Process and Data

The mechanism of action for SAR113945 revolves around its role as an inhibitor of IκB kinase. Upon administration:

  1. Binding: SAR113945 binds to the IκB kinase complex, specifically targeting IKKβ.
  2. Inhibition: This binding prevents the phosphorylation and subsequent degradation of IκB proteins.
  3. NF-κB Activation: By inhibiting this pathway, SAR113945 reduces the activation of NF-κB, leading to decreased expression of inflammatory genes.

This mechanism has been shown to correlate with reduced pain and inflammation in preclinical models, supporting its clinical development .

Physical and Chemical Properties Analysis

Properties and Relevant Data

While specific physical properties (e.g., melting point, solubility) of SAR113945 are not widely published, compounds in this class generally exhibit:

  • Solubility: Often formulated to be soluble in physiological conditions for effective intra-articular delivery.
  • Stability: Designed to be stable under physiological conditions while allowing for controlled release.

These properties are critical for ensuring that SAR113945 can effectively reach its target site within the knee joint while minimizing systemic exposure .

Applications

Scientific Uses

SAR113945 is primarily investigated for its application in treating osteoarthritis. Its role as an IκB kinase inhibitor positions it as a promising candidate for:

  • Pain Management: Targeting inflammatory pathways associated with joint pain.
  • Disease Modification: Potentially altering disease progression by reducing inflammation within affected joints.

Ongoing clinical trials continue to evaluate its efficacy and safety profile in larger patient populations, particularly focusing on subgroups that may benefit more significantly from treatment .

Introduction to SAR113945 in Osteoarthritis Research

Role of IκB Kinase (IKK) Inhibition in Inflammatory Pathways

The IKK complex serves as the master regulator of the canonical NF-κB pathway. Composed of catalytic subunits IKKα and IKKβ alongside the regulatory subunit IKKγ/NEMO, it phosphorylates IκBα—an inhibitory protein that sequesters NF-κB dimers (typically p50/RelA) in the cytoplasm. Upon phosphorylation, IκBα undergoes ubiquitination and proteasomal degradation, freeing NF-κB to translocate into the nucleus and transcribe pro-inflammatory genes [7] [9]. In OA, this pathway is aberrantly activated by biomechanical stress and inflammatory cytokines (e.g., IL-1, TNFα), leading to sustained production of:

  • Matrix-degrading enzymes (MMPs, ADAMTS)
  • Pro-inflammatory cytokines (IL-1β, IL-6, TNFα)
  • Pain mediators (PGE2) [1] [6]

IKKβ is the dominant kinase for IκB phosphorylation in the canonical pathway, making it a high-value target for disrupting NF-κB-driven joint destruction without affecting non-canonical NF-κB signaling (involved in lymphoid development) [7] [9].

SAR113945 as a Targeted IKKβ Inhibitor: Rationale for Osteoarthritis Intervention

SAR113945 exhibits selective inhibition against the IKK complex, with preclinical profiling confirming its specificity across kinase, enzyme, and ion channel panels [1] [2]. Its molecular design enables:

  • High intra-articular retention: Pharmacokinetic studies demonstrate sustained release after IA injection, achieving prolonged local exposure with minimal systemic distribution [1].
  • Multi-cytokine suppression: In cellular assays, SAR113945 significantly inhibits IL-1β, TNFα, and PGE2 synthesis—key mediators of OA pathology [1] [2].
  • Functional superiority to steroids: In vivo models of hyperalgesia showed SAR113945 outperforming triamcinolone in reducing mechanical and thermal pain sensitivity, suggesting broader anti-nociceptive effects [1] [8].

Table 1: Key Preclinical Attributes of SAR113945

PropertyExperimental FindingsOA Relevance
Target SpecificitySelective IKK complex inhibition; minimal off-target activityPrecision modulation of NF-κB signaling
Cytokine ModulationSuppression of IL-1β, TNFα, PGE2 in cellular assaysDisruption of inflammatory cascade
Analgesic EfficacySuperior to triamcinolone in thermal/mechanical hyperalgesia modelsPotential for sustained pain control
PharmacokineticsHigh local joint exposure; low systemic absorptionReduced risk of off-target toxicity

Preclinical Validation of NF-κB Pathway Modulation in Joint Degeneration

Animal studies substantiate the therapeutic potential of IKK inhibition in OA:

  • Cartilage protection: In a murine knee loading model (post-traumatic OA), IA delivery of an IKKβ antagonist reduced early chondrocyte apoptosis—a critical event in OA initiation [8].
  • Pain modulation: The same study linked NF-κB activation (peaking at day 3 post-injury) to progressive mechanical allodynia and weight-bearing asymmetry. IKK inhibition attenuated these pain-related behaviors, confirming the pathway’s role in OA nociception [8].
  • Disease modification: Though long-term cartilage degeneration was not fully prevented in all models, early IKKβ blockade mitigated acute joint damage and inflammatory responses, supporting its use in early OA or high-risk subgroups [8] [1].

Table 2: In Vivo Efficacy of IKKβ Inhibition in OA Models

Study ModelInterventionKey Outcomes
Murine Knee LoadingIA IKKβ antagonist↓ Chondrocyte death; ↓ hindpaw allodynia; No long-term cartilage salvage
Rodent HyperalgesiaSAR113945 vs. triamcinoloneSuperior reduction in thermal/mechanical pain
Joint InjuryNF-κB activity imagingPeak NF-κB activation at day 3; correlation with pain

Properties

Product Name

SAR113945

IUPAC Name

Unknown

Solubility

Soluble in DMSO

Synonyms

SAR113945; SAR-113945; SAR 113945;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.